Lactisole

Overview

Description

Lactisole is an artificial sweetener that is used to reduce the sweetness of food products. It is a synthetic compound that is composed of two molecules, an aldehyde group and an ester group. This compound has been used for decades as an alternative to sugar or artificial sweeteners, and has been found to be an effective way to reduce sweetness in food products.

Scientific Research Applications

Inhibition of Sweet Taste Receptors

Lactisole is primarily known for its role in inhibiting sweet taste receptors. Jiang et al. (2005) found that this compound interacts with the transmembrane domains of the human T1R3 receptor, a component of the heterodimeric receptor responsible for sweet taste detection. This interaction suppresses the sweet taste of various sugars and sweeteners (Jiang et al., 2005). Similarly, Nakagita et al. (2019) demonstrated that this compound derivatives differ in their inhibitory mechanisms against the human sweet taste receptor, revealing insights into the structural basis of this inhibition (Nakagita et al., 2019).

Impact on Pancreatic β-Cells and Insulin Secretion

This compound has been observed to influence pancreatic β-cells and insulin secretion. Hamano et al. (2015) discovered that this compound inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells, which in turn affects insulin secretion induced by sweeteners and glucose (Hamano et al., 2015).

Modulation of Hormone Secretion in Humans

This compound has been used to investigate the physiological role of T1R2/T1R3 by assessing its effect on the release of various hormones in response to nutrient administration. Gerspach et al. (2011) found that this compound induced a significant reduction in GLP-1 and PYY but not CCK secretion in response to intragastric and intraduodenal glucose-stimulated parts (Gerspach et al., 2011).

Effects on Blood Glucose Regulation

Research by Grüneis et al. (2020) indicated that the structure of the carbohydrate has a stronger impact on the regulation of blood glucose levels than the perceived sweetness, as this compound showed no differences in glucose, insulin, or glucagon responses induced by sucrose or glucose (Grüneis et al., 2020).

Sweetness Inhibition and Glycemic Response

Simpson et al. (2009) observed that this compound attenuates postprandial hyperglycaemia, suggesting its potential use in therapeutic strategies for glucose uptake reduction (Simpson et al., 2009).

Insights into this compound's Mechanism of Action

Karimian Azari et al. (2017) studied the metabolic effects of the pharmacologic inhibition of STRs in response to an oral glucose load, finding that this compound alters insulin responses during an oral glucose challenge (Karimian Azari et al., 2017).

Therapeutic Applications

McMahon et al. (2023) explored the use of this compound in enhancing nitric oxide production in basal airway epithelial cells, demonstrating its potential application in treating chronic inflammatory diseases (McMahon et al., 2023).

Mechanism of Action

Future Directions

Biochemical Analysis

Biochemical Properties

Sodium 2-(4-methoxyphenoxy)propanoate plays a crucial role in biochemical reactions, particularly in its interaction with taste receptors. It is a potent inhibitor of the sweetness of sucrose and other sweeteners . The compound interacts with various biomolecules, including taste receptors on the tongue, where it acts as a competitive inhibitor. This interaction prevents sweet molecules from binding to their receptors, thereby reducing the perception of sweetness . Additionally, Sodium 2-(4-methoxyphenoxy)propanoate has been found to interact with other proteins and enzymes involved in taste perception, further modulating the sensory experience.

Cellular Effects

The effects of Sodium 2-(4-methoxyphenoxy)propanoate on cellular processes are profound. In taste receptor cells, the compound inhibits the activation of sweet taste receptors, leading to a decreased response to sweet stimuli This inhibition affects cell signaling pathways associated with taste perception, altering the overall sensory experience

Molecular Mechanism

At the molecular level, Sodium 2-(4-methoxyphenoxy)propanoate exerts its effects through competitive inhibition. The compound binds to the sweet taste receptors, blocking the binding sites for sweet molecules . This competitive inhibition prevents the activation of the receptors, thereby reducing the perception of sweetness. The molecular structure of Sodium 2-(4-methoxyphenoxy)propanoate allows it to fit into the receptor binding sites, effectively outcompeting sweet molecules and inhibiting their effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 2-(4-methoxyphenoxy)propanoate have been observed to change over time. The compound is relatively stable under standard conditions, maintaining its inhibitory effects on sweetness perception Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, may lead to its degradation

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of Sodium 2-(4-methoxyphenoxy)propanoate vary with dosage. At low doses, the compound effectively inhibits sweetness perception without causing adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal discomfort and changes in metabolic processes. These findings highlight the importance of careful dosage regulation when using Sodium 2-(4-methoxyphenoxy)propanoate in experimental settings.

Metabolic Pathways

Sodium 2-(4-methoxyphenoxy)propanoate is involved in several metabolic pathways, primarily related to its role as a taste modulator. The compound interacts with enzymes and cofactors involved in taste perception, altering metabolic flux and metabolite levels . Its inhibitory effects on sweetness perception are mediated through its interaction with specific taste receptors, which are part of complex metabolic pathways that regulate sensory experiences.

Transport and Distribution

Within cells and tissues, Sodium 2-(4-methoxyphenoxy)propanoate is transported and distributed through various mechanisms. The compound is soluble in water and propylene glycol, allowing it to be easily absorbed and distributed in aqueous environments . It interacts with transporters and binding proteins that facilitate its movement across cell membranes, ensuring its effective localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of Sodium 2-(4-methoxyphenoxy)propanoate is critical to its activity and function. The compound is primarily localized in the taste receptor cells on the tongue, where it exerts its inhibitory effects on sweetness perception . Post-translational modifications and targeting signals direct Sodium 2-(4-methoxyphenoxy)propanoate to specific compartments within these cells, ensuring its precise localization and optimal function.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lactisole involves a series of reactions that convert starting materials into the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a ketone, and the reduction of the ketone to an alcohol. The synthesis pathway can be divided into three main stages: protection, ketone formation, and reduction.", "Starting Materials": [ "4-hydroxybenzaldehyde", "acetic anhydride", "sodium acetate", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ { "Step 1": "4-hydroxybenzaldehyde is reacted with acetic anhydride and sodium acetate in acetic acid to form 4-acetoxybenzaldehyde." }, { "Step 2": "4-acetoxybenzaldehyde is then reduced with sodium borohydride in ethanol and water to form 4-hydroxybenzyl alcohol." }, { "Step 3": "Finally, the 4-hydroxybenzyl alcohol is reacted with acetic anhydride and sodium acetate in acetic acid to form Lactisole." } ] } | |

CAS RN |

150436-68-3 |

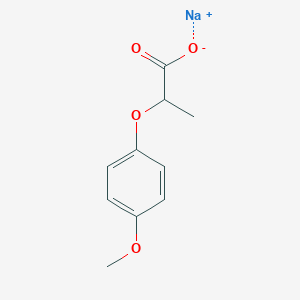

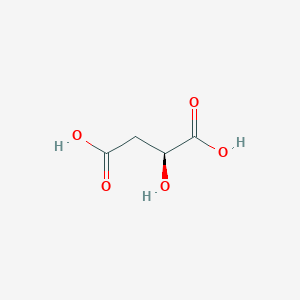

Molecular Formula |

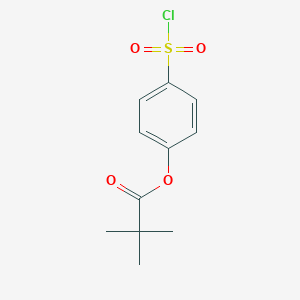

C10H12NaO4 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

sodium;2-(4-methoxyphenoxy)propanoate |

InChI |

InChI=1S/C10H12O4.Na/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9;/h3-7H,1-2H3,(H,11,12); |

InChI Key |

SJQKPPSYZSRKEP-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+] |

SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+] |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC.[Na] |

Appearance |

Assay:≥98%A crystalline solid |

melting_point |

Mp 190 ° |

Other CAS RN |

150436-68-3 |

physical_description |

White to pale cream, crystalline solid |

Pictograms |

Irritant |

solubility |

Soluble in water and propylene glycol, slightly soluble in fat Miscible at room temperature (in ethanol) |

synonyms |

lactisole |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)